5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione
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Overview
Description
5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrimidine-2,4,6-trione core, which is a derivative of barbituric acid, and is substituted with a 3-chloro-4-fluoro-phenylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione typically involves the condensation of barbituric acid with 3-chloro-4-fluoroaniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of barbituric acid and substituted pyrimidines, such as:
- 5-[(3-Chloro-4-fluoro-phenylamino)-methyl]-pyrimidine-2,4,6-trione
- 5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-dione
Uniqueness
The uniqueness of 5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[(3-chloro-4-fluorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN3O3/c12-7-3-5(1-2-8(7)13)14-4-6-9(17)15-11(19)16-10(6)18/h1-4H,(H3,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERRGFWBPXMBRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=CC2=C(NC(=O)NC2=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665387 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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